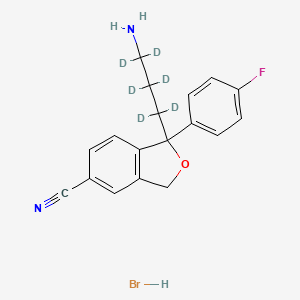![molecular formula C20H24O3 B586467 Spiro[androsta-1,4-diène-6,2'-oxirane]-3,17-dione CAS No. 184972-12-1](/img/structure/B586467.png)
Spiro[androsta-1,4-diène-6,2'-oxirane]-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[androsta-1,4-diene-6,2’-oxirane]-3,17-dione is a spirocyclic compound characterized by a unique structure where an oxirane ring is fused to an androsta-1,4-diene skeleton
Applications De Recherche Scientifique
Spiro[androsta-1,4-diene-6,2’-oxirane]-3,17-dione has several applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of androsta-1,4-diene derivatives with epoxidizing agents under controlled conditions to form the oxirane ring . The reaction conditions often include the use of catalysts such as m-chloroperbenzoic acid (m-CPBA) or other peracids, which facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of spirocyclic compounds often involves optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is becoming increasingly important in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[androsta-1,4-diene-6,2’-oxirane]-3,17-dione can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like ammonia (NH₃), primary amines, or thiols can be used under basic or acidic conditions to facilitate ring opening.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
Mécanisme D'action
The mechanism of action of Spiro[androsta-1,4-diene-6,2’-oxirane]-3,17-dione involves its interaction with specific molecular targets and pathways. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biological processes .
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,18+,19-,20?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNJDRLFFJDJAC-YCNUYBHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC4(CO4)C5=CC(=O)C=CC35C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC4(CO4)C5=CC(=O)C=C[C@]35C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B586386.png)



![(E)-gamma-[(4-Hydroxyphenyl)[4-(phenylmethoxy)phenyl]methylene]benzenepropanol](/img/structure/B586392.png)



![(E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine](/img/structure/B586401.png)


